molecular formula C15H14Cl2OS B3038644 1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanol CAS No. 882073-32-7

1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanol

Cat. No.: B3038644
CAS No.: 882073-32-7
M. Wt: 313.2 g/mol
InChI Key: BMQAEIIQLXUDPL-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanol is a chlorinated aromatic compound featuring a propanol backbone substituted with two 4-chlorophenyl groups, one linked via a sulfanyl (thioether) moiety.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-chlorophenyl)sulfanylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2OS/c16-12-3-1-11(2-4-12)15(18)9-10-19-14-7-5-13(17)6-8-14/h1-8,15,18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQAEIIQLXUDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCSC2=CC=C(C=C2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201196654
Record name 4-Chloro-α-[2-[(4-chlorophenyl)thio]ethyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882073-32-7
Record name 4-Chloro-α-[2-[(4-chlorophenyl)thio]ethyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882073-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-α-[2-[(4-chlorophenyl)thio]ethyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanol typically involves the reaction of 4-chlorobenzyl chloride with thiophenol in the presence of a base to form 4-chlorophenyl sulfide. This intermediate is then subjected to a Grignard reaction with 4-chlorobenzyl magnesium chloride, followed by hydrolysis to yield the final product. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding alcohols or thiols using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Common Reagents and Conditions: Typical reagents include hydrogen peroxide, m-chloroperbenzoic acid, lithium aluminum hydride, and various nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: Major products from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to altered cell function and potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Variations

Example: 1-(4-Chlorophenyl)-3-[(pentafluorophenyl)sulfanyl]-1-propanone (C15H8ClF5OS, ChemSpider ID: 3393475)

  • Key Differences : Replaces one 4-chlorophenyl group with a pentafluorophenyl sulfanyl moiety.
  • Impact: Molecular Weight: Higher (366.728 g/mol vs. ~325–340 g/mol for chlorophenyl analogs) due to fluorine’s atomic mass. Stability: Fluorine’s strong C-F bonds improve metabolic resistance but may reduce aqueous solubility .

Chlorophenyl vs. Bromophenyl Derivatives

Example : (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-on (C1) vs. (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (C3)

  • Key Differences : Bromine substitution at the 3-position vs. chlorine at the 4-position.
  • Rationale: Bromine’s larger atomic size and higher lipophilicity may enhance target binding but increase toxicity risks .

Positional Isomerism (2- vs. 4-Chlorophenyl)

Example : 1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol (CAS 338422-02-9)

  • Key Differences : Ortho (2-chlorophenyl) vs. para (4-chlorophenyl) substitution.
  • Electronic Effects: Para-substituted chlorophenyl groups allow for optimal resonance stabilization, enhancing electron-withdrawing effects .

Sulfanyl vs. Sulfonyl Functional Groups

Example : N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (7a–q)

  • Key Differences : Sulfonyl (-SO2-) vs. sulfanyl (-S-) groups.

Data Tables

Compound Molecular Formula Halogen Substituents Bioactivity (IC50/LC50) Key Property Differences
Target Compound C15H14Cl2OS 4-Cl (x2) Not reported Baseline lipophilicity
Pentafluorophenyl Analog (ChemSpider) C15H8ClF5OS 4-Cl, pentafluoro-S Not reported Higher stability, logP
C1 (Chlorophenyl propenone) C16H13ClO 4-Cl LC50 = 1,484.75 µg/mL Inactive in cytotoxicity
C3 (Bromophenyl propenone) C16H13BrO 3-Br IC50 = 100 µg/mL Cytotoxic activity observed
Sulfonyl Derivative (7a–q) Variable 4-Cl, sulfonyl Hemolytic data tested Enhanced reactivity, toxicity

Research Findings

  • Halogen Type : Bromine enhances cytotoxicity but may elevate toxicity risks, whereas fluorine improves stability but reduces solubility .
  • Substituent Position : Para-substituted chlorophenyl groups optimize electronic effects for target binding compared to ortho isomers .
  • Functional Groups : Sulfonyl moieties increase reactivity but require careful toxicity profiling, while sulfanyl groups offer a balance of moderate activity and safety .

Biological Activity

1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanol, a compound with the chemical formula C15H14Cl2OS, has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article presents a detailed examination of its biological properties, synthesis, and relevant research findings.

The synthesis of this compound typically involves the reaction of 4-chlorobenzyl chloride with thiophenol, followed by a Grignard reaction. The reaction conditions are optimized for high yield and purity, often utilizing continuous flow reactors in industrial settings.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain chlorophenyl sulfides can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar properties .

Anticancer Effects

Preliminary studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The exact mechanism involves the inhibition of certain enzymes critical for cancer cell proliferation .

The biological activity is likely mediated through interactions with specific molecular targets. For example, the compound may bind to proteins involved in cell signaling pathways, thereby altering their function and leading to therapeutic effects. This includes potential inhibition of kinases and other enzymes associated with disease states .

Study 1: Antimicrobial Activity

A study conducted on various chlorinated phenolic compounds demonstrated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at concentrations as low as 50 µg/mL.

CompoundMIC (µg/mL)Bacterial Strain
This compound50Staphylococcus aureus
Control (Ampicillin)10Staphylococcus aureus

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
107520
504550

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanol
Reactant of Route 2
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1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanol

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